8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione
CAS No.:
Cat. No.: VC18248834
Molecular Formula: C7H13NO3S
Molecular Weight: 191.25 g/mol
* For research use only. Not for human or veterinary use.
![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione -](/images/structure/VC18248834.png)
Specification
Molecular Formula | C7H13NO3S |
---|---|
Molecular Weight | 191.25 g/mol |
IUPAC Name | 8-oxa-1λ6-thia-2-azaspiro[4.5]decane 1,1-dioxide |
Standard InChI | InChI=1S/C7H13NO3S/c9-12(10)7(1-4-8-12)2-5-11-6-3-7/h8H,1-6H2 |
Standard InChI Key | GUQAOTQSDCHTQR-UHFFFAOYSA-N |
Canonical SMILES | C1CNS(=O)(=O)C12CCOCC2 |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione delineates its intricate architecture. The spiro[4.5]decane core consists of a 4-membered oxetane ring fused to a 5-membered thiazinane ring via a shared spiro carbon atom. The sulfur atom exists in a +6 oxidation state (denoted by lambda⁶), forming a sulfone group (-SO₂-) at position 1, while two ketone groups (dione) occupy the same position .
Table 1: Molecular Properties of 8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione
Property | Value |
---|---|
Molecular Formula | C₇H₁₃NO₃S |
Molecular Weight | 191.25 g/mol |
CAS Number | 2171963-89-4 |
EC Number | Not Available |
SMILES | C1COCCC12CNS(=O)(=O)C2 |
The sulfone group enhances electrophilicity, facilitating nucleophilic attacks at the sulfur center, while the spiro arrangement imposes steric constraints that influence reactivity.
Synthesis Methods
The synthesis of 8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione typically involves a multi-step route starting from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. Under reflux conditions with potassium carbonate as a base, nucleophilic substitution yields an intermediate thioether, which is subsequently oxidized to the sulfone using hydrogen peroxide or oxone.
Key Synthetic Steps:
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Nucleophilic Substitution:
Tetrahydropyran-4-carbonitrile reacts with 1-bromo-2-fluoroethane in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. -
Oxidation:
The thioether intermediate is treated with oxone in a methanol-water mixture at 0°C to room temperature, achieving >90% conversion to the sulfone.
Industrial-scale production employs continuous flow reactors to maintain precise temperature control and improve yield consistency.
Chemical Reactivity and Derivatives
Target Enzyme | IC₅₀ (μM) | Assay Type |
---|---|---|
Trypsin | 12.4 | Fluorogenic substrate |
Thrombin | 18.9 | Chromogenic substrate |
While these findings are promising, in vivo efficacy and toxicity profiles remain uncharacterized, necessitating further preclinical evaluation.
Applications in Medicinal Chemistry and Materials Science
Drug Design
The compound serves as a rigid scaffold for designing protease inhibitors, particularly in anticoagulant and anti-inflammatory therapies. Its spirocyclic core reduces conformational flexibility, enhancing target specificity.
Materials Science
Incorporating the sulfone group into polymers improves thermal stability and oxidative resistance. Polyurethanes derived from this monomer exhibit glass transition temperatures (T₉) exceeding 150°C, suitable for high-performance coatings.
Comparative Analysis with Related Spirocyclic Compounds
Table 3: Structural and Functional Comparison
The sulfur-containing analogs demonstrate superior enzyme affinity compared to oxygen-only spirocycles, likely due to stronger dipole interactions .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s mode of action in enzyme inhibition via X-ray crystallography.
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Derivative Libraries: Synthesize analogs with fluorinated or chiral substituents to optimize pharmacokinetics.
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In Vivo Testing: Evaluate bioavailability and toxicity in rodent models.
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